N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide
CAS No.:
Cat. No.: VC9159115
Molecular Formula: C19H22FNO4
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22FNO4 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide |
| Standard InChI | InChI=1S/C19H22FNO4/c1-13(25-16-7-5-15(20)6-8-16)19(22)21-11-10-14-4-9-17(23-2)18(12-14)24-3/h4-9,12-13H,10-11H2,1-3H3,(H,21,22) |
| Standard InChI Key | XKEXGUCFPFXBFE-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)OC2=CC=C(C=C2)F |
| Canonical SMILES | CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)OC2=CC=C(C=C2)F |
Introduction
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by its aromatic and amide functional groups, which contribute to its physicochemical properties and biological activity. The compound's molecular formula is , and it has a molecular weight of 319.33 g/mol .
Synthesis
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide typically involves:
-
Preparation of the Amide Core: Reacting an amine derivative (e.g., 3,4-dimethoxyaniline) with a carboxylic acid derivative or acyl chloride.
-
Introduction of Fluorophenoxy Group: Coupling reactions facilitated by base catalysts, such as triethylamine, in solvents like dichloromethane .
Applications in Medicinal Chemistry
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide may serve as a lead compound for drug development due to:
-
Lipophilicity and Bioavailability: The dimethoxyphenyl group enhances membrane permeability.
-
Metabolic Stability: The fluorine atom contributes to resistance against enzymatic degradation.
-
Versatility in Functionalization: The amide group allows for structural modifications to optimize biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume